4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
4-methyl-2-(pyridin-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-4-6-14-12(7-10)15-9-11-3-2-5-13-8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKPDTIMJAQSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine with analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations:
- Substituent Diversity: The target compound’s pyridin-3-ylmethoxy group is distinct from chloro, nitro, or benzyloxy substituents in analogues.
- Molecular Weight and Melting Points: Compounds with bulky aryl substituents (e.g., 4-substituted phenyl groups in ) exhibit higher molecular weights (466–545 g/mol) and melting points (268–287°C) compared to simpler methoxy derivatives (~200–350 g/mol). This trend suggests that bulky groups enhance crystallinity and intermolecular interactions .
Physicochemical and Spectral Properties
- IR and NMR Data: Methoxy groups in analogues show characteristic C-O stretches at ~1250 cm⁻¹ (IR) and δ 3.8–4.0 (1H NMR) . Aromatic protons in chloro-substituted pyridines resonate at δ 6.8–8.5 .
- Thermal Stability: Higher melting points in nitro- and chloro-substituted compounds (268–287°C) suggest greater thermal stability compared to methoxy derivatives .
Biological Activity
4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound's structure, which includes a methoxy group and a methyl substituent, suggests it may exhibit diverse pharmacological effects. This article explores the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine typically involves the reaction of 4-methyl-2-pyridinol with pyridine derivatives in the presence of suitable reagents. The methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that pyridine derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine can inhibit the growth of various cancer cell lines. The presence of specific substituents, such as methoxy and methyl groups, can enhance their antiproliferative effects.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine | HeLa | TBD | Apoptosis induction |
| 4-Methyl-pyridine derivatives | MCF-7 | 33.43 | Apoptotic cell death activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against cancer cells.
Antimicrobial Activity
Pyridine derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine | E. coli | TBD |
| Other pyridine derivatives | Pseudomonas aeruginosa | 0.21 |
The Minimum Inhibitory Concentration (MIC) values provide insight into the effectiveness of these compounds in inhibiting bacterial growth.
The biological activity of 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine may be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Inhibition of Enzymatic Activity : Some pyridine derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation.
- Antimicrobial Action : The compound may disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial growth.
Case Studies
Recent studies have highlighted the therapeutic potential of pyridine derivatives in treating various diseases:
- Cancer Treatment : A study demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Infection Control : Another investigation found that a series of pyridine derivatives effectively reduced bacterial load in infected animal models, showcasing their potential as new antimicrobial agents.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Variable | Tested Range | Optimal Value |
|---|---|---|
| Reaction Temp. | 40–100°C | 80°C |
| Solvent | DMF, THF, Acetonitrile | DMF |
| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ |
Q. Table 2: Biological Assay Conditions
| Parameter | Standard Protocol |
|---|---|
| Cell Density | 5,000 cells/well |
| Incubation Time | 72 hours |
| Positive Control | Doxorubicin (1 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
